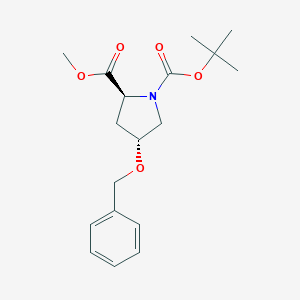

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester

Vue d'ensemble

Description

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry and protective groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester typically involves multiple steps, starting from commercially available starting materials. One common approach is the [3 + 2] cycloaddition reaction, which is a versatile method for constructing five-membered heterocyclic scaffolds . The reaction conditions often involve the use of organocatalysts to achieve high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of protective groups such as Boc (tert-butoxycarbonyl) and benzyloxy groups is crucial in the synthesis to protect reactive sites and facilitate purification .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is notable for its role as an intermediate in the synthesis of various bioactive molecules. Its pyrrolidine framework is prevalent in numerous pharmaceuticals, particularly those targeting neurological and metabolic disorders. The incorporation of the benzyloxy group enhances its lipophilicity, which can improve the pharmacokinetic properties of derived compounds.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated that derivatives of (2S,4R)-1-Boc-4-Benzyloxy-Pyrrolidine-2-Dicarboxylic Acid Methyl Ester can serve as precursors for antihypertensive agents. For example, modifications to the nitrogen and carboxylic acid functionalities have led to compounds with significant activity against hypertension, showcasing the compound's utility in developing therapeutic agents.

Organic Synthesis

This compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemical configuration allows for the production of enantiomerically enriched substances, which are crucial in synthesizing biologically active molecules.

Table 1: Summary of Synthetic Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Drug Development | Intermediate for bioactive compounds | Synthesis of antihypertensive agents |

| Asymmetric Synthesis | Chiral building block for enantiomeric compounds | Production of enantiomerically pure drugs |

| Peptide Synthesis | Used in constructing peptide chains | Enhanced stability and activity |

Research Applications

In proteomics and biochemical research, this compound is employed as a reagent for labeling and modifying proteins. Its ability to form stable conjugates makes it valuable for studying protein interactions and functions.

Case Study: Protein Labeling

A study highlighted the use of this compound in labeling specific amino acids within proteins. The resulting conjugates exhibited enhanced detection capabilities in mass spectrometry, facilitating better understanding of protein dynamics in cellular environments.

Potential Future Applications

Ongoing research suggests that this compound could play a role in developing novel therapeutic strategies for conditions such as cancer and neurodegenerative diseases. Its structural versatility may allow for further modifications that enhance its biological activity.

Mécanisme D'action

The mechanism of action of (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound’s protective groups allow it to selectively react with target molecules, facilitating the formation of desired products. The pathways involved often include nucleophilic substitution and cycloaddition reactions, which are essential for constructing complex molecular architectures .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-1-Boc-4-Hydroxy-pyrrolidine-2-dicarboxylic acid methyl ester

- (2S,4R)-1-Boc-4-Methoxy-pyrrolidine-2-dicarboxylic acid methyl ester

- (2S,4R)-1-Boc-4-Amino-pyrrolidine-2-dicarboxylic acid methyl ester

Uniqueness

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester is unique due to its benzyloxy protective group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over reaction pathways is required .

Activité Biologique

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester (CAS No. 136024-60-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H25NO5

- Molecular Weight : 335.4 g/mol

- Structure : The compound features a pyrrolidine ring with two carboxylic acid groups and a benzyloxy substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and neurodegenerative disorders.

Biological Activities

-

Anticancer Activity :

- Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The specific compound under discussion has demonstrated promising results in preclinical models by inducing apoptosis in tumor cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

-

Neuroprotective Effects :

- Research indicates potential neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential to protect neurons from degeneration | |

| Antimicrobial | Inhibits growth of specific bacterial strains |

Case Study 1: Anticancer Mechanism

A study published in Cancer Research examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by amyloid-beta peptides, the compound was found to reduce neuronal death and preserve cognitive function in treated animals. Mechanistic studies revealed that it modulated oxidative stress pathways and enhanced mitochondrial function.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKODYHGLJTHX-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564803 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136024-60-7 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.